Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate
Description
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate (CAS: 1015856-29-7) is a benzotriazole-derived carbamate compound with the molecular formula C15H20N4O2 and a molecular weight of 288.34 g/mol . It features a tert-butyl carbamate group linked to a benzotriazole moiety via a methyl bridge, with an additional allyl substituent on the nitrogen atom. This structural complexity makes it a versatile intermediate in organic synthesis, particularly in peptide coupling and protecting-group chemistry. The compound is commercially available but often requires specialized handling due to its sensitivity to moisture and temperature .
Properties
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-5-10-18(14(20)21-15(2,3)4)11-19-13-9-7-6-8-12(13)16-17-19/h5-9H,1,10-11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSWVGFBTFBKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to act as ligands for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac). This suggests that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might also interact with copper (I) ions in biochemical reactions.
Mode of Action
Similar compounds have been reported to accelerate reaction rates and suppress cell cytotoxicity in the cuaac. This suggests that this compound might also interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in the cuaac, it might be involved in the azide-alkyne cycloaddition pathway.
Result of Action
Similar compounds have been reported to suppress cell cytotoxicity, suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways within the cell. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby altering their activity and function. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions. These effects on cellular metabolism can result in altered energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in changes in the conformation of the enzyme or protein, thereby affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux and alter the levels of specific metabolites within the cell. These interactions can lead to changes in the overall metabolic profile of the cell, influencing energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effectiveness. The interactions with transporters and binding proteins play a crucial role in determining the compound’s distribution within the body.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization within certain subcellular regions can influence its interactions with enzymes and proteins, thereby affecting its overall biochemical and cellular effects.
Biological Activity
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate, a compound with the CAS number 305860-41-7, has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₁₂H₁₆N₄O₂
- Molecular Weight: 248.28 g/mol
- Storage Conditions: Inert atmosphere at 2-8°C
This compound exhibits several biological activities that make it a candidate for further research:
- Anticancer Activity : Similar compounds have shown significant antiproliferative effects against various human cancer cell lines. For instance, derivatives of benzotriazole have been reported to inhibit cell growth with IC₅₀ values in the nanomolar range . This suggests that the triazole moiety may play a crucial role in targeting cancer cells.
- Histone Deacetylase Inhibition : Some benzotriazole derivatives have been identified as potential histone deacetylase inhibitors, which are important in cancer therapy due to their role in gene expression regulation .
- Antimicrobial Properties : The compound's structure suggests potential antibacterial activity. Research indicates that related compounds exhibit activity against various bacterial strains, which could extend to this compound as well .
Case Studies
- Antiproliferative Effects :
- Histone Deacetylase Inhibition :
- Agricultural Applications :
Data Tables
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for enhanced drug efficacy and specificity by facilitating interactions with biological targets .
Case Studies:
- Research has demonstrated that derivatives of this compound exhibit neuroprotective properties, making them candidates for further development in treating conditions like Alzheimer's disease and Parkinson's disease .
Agricultural Chemistry
Agrochemical Formulations
- This compound is utilized in creating agrochemicals that improve pest resistance and crop yield. This is particularly relevant in sustainable agriculture practices where enhancing productivity while minimizing environmental impact is essential .
Data Table: Agrochemical Performance
| Aspect | Details |
|---|---|
| Pest Resistance | Enhanced efficacy against common pests |
| Crop Yield Improvement | Up to 25% increase in certain crops |
| Sustainability Metrics | Biodegradable components used |
Polymer Science
Stabilizer in Polymer Formulations
- The compound is employed as a stabilizer in various polymer formulations. It enhances thermal and mechanical properties, making it valuable for producing durable materials used in construction and manufacturing .
Performance Metrics:
- Polymers incorporating this compound have shown improved heat resistance and tensile strength compared to traditional formulations.
Analytical Chemistry
Reagent for Detection and Quantification
- In analytical chemistry, this compound is utilized as a reagent. It aids in the detection and quantification of various substances, which is crucial for quality control in laboratory settings .
Use Cases:
- It has been effectively used in chromatographic techniques to separate complex mixtures and analyze pharmaceutical compounds.
Biotechnology
Facilitating Bioconjugation Processes
- The compound plays a role in bioconjugation processes necessary for developing targeted therapies and diagnostics. This application addresses challenges in personalized medicine by enabling the attachment of therapeutic agents to specific biological targets .
Innovative Applications:
- Recent studies highlight its use in creating antibody-drug conjugates (ADCs), which enhance the delivery of chemotherapeutic agents directly to cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Physicochemical Properties
- The phenethyl analogue (CAS 727975-39-5) exhibits even higher hydrophobicity due to its aromatic substituent .
Commercial Availability and Pricing
- The target compound is listed as temporarily out of stock but available in quantities from 1g to 250mg, with academic pricing upon request .
- The phenethyl-substituted analogue (CAS 727975-39-5) is marketed under synonyms like tert-Butyl ((1H-benzo[d][1,2,3]triazol-1-yl)methyl)(phenethyl)carbamate, indicating niche applications in drug discovery .
Preparation Methods
Synthesis of tert-butyl ((1H-benzo[d]triazol-1-yl)methyl)carbamate (Key Intermediate)
A closely related compound, tert-butyl ((1H-benzo[d]triazol-1-yl)methyl)carbamate, serves as a precursor or analogue in the synthesis of the allyl-substituted carbamate. Its preparation is well-documented:
- The carbamate is prepared by reacting benzotriazole with tert-butyl chloroformate under basic conditions to install the Boc protecting group on the nitrogen.
- The methylene linker is introduced by alkylation with chloromethyl derivatives or via lithiation and electrophilic trapping methods.
For example, lithiation of a Boc-protected benzotriazole intermediate followed by reaction with allyl electrophiles yields the allyl-substituted carbamate.
Lithiation and Electrophilic Trapping
A key methodology involves lithiation of the Boc-protected benzotriazole derivative at low temperatures (e.g., –50 °C) using strong bases such as n-butyllithium in dry tetrahydrofuran (THF). The lithiated intermediate is then trapped with electrophiles such as allyl halides to introduce the allyl group:
- The reaction is typically performed under inert atmosphere to avoid moisture and oxygen sensitivity.
- The solvent system often includes THF or mixtures of diethyl ether and THF to optimize solubility and yield.
- After electrophilic trapping, the product is purified by flash chromatography using solvents like dichloromethane/methanol mixtures.
This approach yields the desired tert-butyl (1H-benzo[D]triazol-1-yl)methyl(allyl)carbamate with good overall yields and purity.
Alternative Alkylation Routes
Alternatively, the allyl substituent can be introduced by direct alkylation of the benzotriazole nitrogen with allyl halides in the presence of a base, followed by carbamate formation:
- Starting from benzotriazole, alkylation with allyl bromide or chloride under basic conditions (e.g., potassium carbonate in DMF) forms the N-allyl benzotriazole derivative.
- Subsequent reaction with tert-butyl chloroformate installs the Boc protecting group.
- This method is less common but can be adapted depending on the availability of starting materials and desired substitution pattern.
Typical Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Lithiation | n-Butyllithium (2.4 M in hexane), –50 °C, THF | Inert atmosphere (N2 or Ar), dry solvents |
| Electrophilic trapping | Allyl bromide or chloride, room temperature | Reaction time: 10–60 min |
| Carbamate formation | tert-Butyl chloroformate, base (e.g., triethylamine) | Room temperature to mild heating |
| Work-up | Aqueous quench, extraction with EtOAc or DCM | Drying over MgSO4 or Na2SO4 |
| Purification | Flash silica gel chromatography | Eluent: CH2Cl2/MeOH (95:5) or petrol/EtOAc |
Research Findings and Optimization
- Solvent Effects: The choice of solvent significantly affects the yield. A mixture of diethyl ether and THF is often superior to neat THF for lithiation and electrophilic trapping steps.
- Temperature Control: Low temperatures (–50 to –78 °C) during lithiation prevent side reactions and decomposition of sensitive intermediates.
- Purity and Yield: Flash chromatography purification provides products with purity >95%, and yields typically range from 60% to 85% depending on electrophile and reaction conditions.
- Structural Confirmation: Single crystal X-ray analysis and NMR spectroscopy confirm the structure and substitution pattern of the carbamate derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation + Allyl Electrophile | Boc-protected benzotriazole | nBuLi, allyl bromide, THF | –50 °C, inert atmosphere | 70–85 | Preferred method for selectivity |
| Direct Alkylation + Boc | Benzotriazole | Allyl bromide, K2CO3, DMF, Boc2O | RT, base | 60–75 | Simpler but less controlled |
| Carbamate formation | Benzotriazole derivatives | tert-butyl chloroformate, base | RT to mild heating | 75–90 | Standard Boc protection |
Q & A
Q. What are the common synthetic routes for synthesizing Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling benzotriazole derivatives with tert-butyl carbamate precursors. For example, Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine (EtN) in dichloromethane or tetrahydrofuran (THF) has been employed to generate carbamate intermediates . Optimization strategies include:
- Adjusting solvent polarity to stabilize intermediates (e.g., THF for better nucleophilicity).
- Using stoichiometric bases (e.g., EtN) to neutralize HCl byproducts.
- Monitoring reaction progress via TLC to minimize side reactions. Yields can reach 39–44% under controlled conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are they interpreted?
- FT-IR : Confirms functional groups (e.g., carbamate C=O stretch at ~1680–1700 cm, benzotriazole C-N stretches at ~1514 cm) .
- H/C NMR : Identifies allyl protons (δ 5.1–5.8 ppm), tert-butyl groups (δ 1.3–1.4 ppm), and benzotriazole aromatic signals (δ 6.6–8.0 ppm). Multiplicity analysis distinguishes substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight via [M+H] peaks (e.g., m/z 316.3 for related derivatives) .
Q. What in-vitro assays are suitable for evaluating the antimicrobial potential of this compound, and how are results quantified?
The cup plate method is widely used to assess antimicrobial activity against strains like Staphylococcus aureus and Candida albicans. Key steps include:
- Preparing agar plates inoculated with microbial cultures.
- Loading compound solutions into wells and incubating.
- Measuring inhibition zone diameters (in mm) after 24–48 hours. Compounds with zones >10 mm are considered active .
Advanced Research Questions
Q. How can molecular docking studies (e.g., using SwissADME) predict the bioactivity of this compound, and what are the limitations of in-silico methods?
- Protocol : Dock the compound into target proteins (e.g., 3G9k) using software like AutoDock Vina. Parameters include grid size (20 Å), exhaustiveness (8), and scoring functions (e.g., binding energy <−6 kcal/mol indicates strong affinity) .
- Limitations : False positives may arise from rigid protein models or omitted solvent effects. Experimental validation (e.g., SPR or ITC) is critical to confirm predictions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR) during characterization?
- Repeating experiments under anhydrous conditions to eliminate solvent artifacts.
- Using 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals and confirm connectivity.
- Comparing experimental IR spectra with computational (DFT) predictions to identify misassigned peaks .
Q. How does the introduction of substituents (e.g., allyl vs. cyclohexyl groups) on the benzotriazole core affect pharmacokinetic properties?
Substituents influence logP (lipophilicity) and polar surface area (PSA). For example:
- Allyl groups increase PSA (via C=C bonds), enhancing solubility but reducing membrane permeability.
- Cyclohexyl groups raise logP, improving blood-brain barrier penetration but risking hepatotoxicity. SwissADME analysis can predict these trends .
Q. What are the critical factors in designing a multi-step synthesis pathway for benzotriazole carbamates to minimize side reactions?
- Protecting groups : Use tert-butyl carbamates to shield amines during coupling reactions.
- Step-wise purification : Employ column chromatography (e.g., CHCl/MeOH gradients) after each step to isolate intermediates.
- Temperature control : Maintain ≤0°C during azide formation to prevent decomposition .
Q. How is the purity of the compound assessed post-synthesis, and what chromatographic methods are recommended?
- HPLC : Use a C18 column with acetonitrile/water gradients (70:30 to 95:5) and UV detection at 254 nm. Purity >95% is acceptable for biological testing.
- TLC : Monitor reactions using silica plates and ethyl acetate/hexane (1:1) eluent .
Q. In comparative studies, how do antioxidant activities of benzotriazole derivatives vary with structural modifications?
Electron-donating groups (e.g., –OH, –OCH) enhance radical scavenging in Griess assays by stabilizing phenoxyl radicals. For example, derivatives with 4-hydroxyphenyl substituents show 2-fold higher activity than unsubstituted analogs .
Q. How can quantum mechanical calculations (e.g., DFT) predict reactivity in nucleophilic substitution reactions?
- HOMO-LUMO analysis : A small energy gap (<5 eV) indicates high reactivity. For allyl-substituted derivatives, HOMO localization on the benzotriazole ring predicts nucleophilic attack at the carbamate carbonyl.
- Transition state modeling : Identify steric hindrance from tert-butyl groups, which may slow reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
